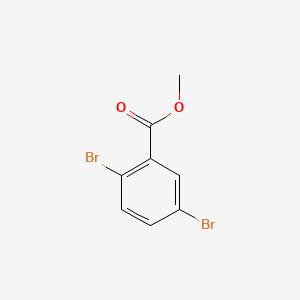

2,5-Dibromo benzoato de metilo

Descripción general

Descripción

“Methyl 2,5-dibromobenzoate” is an aromatic ester . It has a linear formula of Br2C6H3CO2CH3 . The CAS Number is 57381-43-8 .

Synthesis Analysis

“Methyl 2,5-dibromobenzoate” can be prepared from 2,5-dibromobenzoic acid via esterification with methanol . It undergoes Ni(0)-catalyzed polymerization to form soluble polyphenylenes .

Molecular Structure Analysis

The molecular formula of “Methyl 2,5-dibromobenzoate” is C8H6Br2O2 . It has an average mass of 293.940 Da and a monoisotopic mass of 291.873444 Da .

Chemical Reactions Analysis

“Methyl 2,5-dibromobenzoate” undergoes Ni(0)-catalyzed polymerization to form soluble polyphenylenes .

Physical and Chemical Properties Analysis

“Methyl 2,5-dibromobenzoate” has a melting point of 48-51 °C (lit.) . The SMILES string is COC(=O)c1cc(Br)ccc1Br .

Aplicaciones Científicas De Investigación

Síntesis de Ésteres Aromáticos

El 2,5-Dibromo benzoato de metilo se puede sintetizar a partir del ácido 2,5-dibromobenzoico mediante esterificación con metanol. Este proceso es fundamental en la producción de ésteres aromáticos utilizados en diversas síntesis químicas .

Polimerización para Formar Polifenilenos

Este compuesto se somete a polimerización catalizada por níquel(0) para crear polifenilenos solubles. Estos polímeros tienen aplicaciones potenciales en electrónica y ciencia de materiales debido a sus propiedades conductoras .

Catálisis en Reacciones Orgánicas

Participa en la oxidación catalizada por complejo de Schiff de cobalto(II) de alcoholes primarios y secundarios a aldehídos y cetonas, respectivamente. Esta aplicación es crucial en la síntesis química fina y farmacéutica .

4. Oxidación de Alquenos y Compuestos Bencílicos El this compound participa en la oxidación alílica y bencílica de varios alquenos cíclicos y compuestos bencílicos, respectivamente. Estas reacciones son importantes para crear intermediarios en la síntesis orgánica .

Safety and Hazards

“Methyl 2,5-dibromobenzoate” is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (STOT SE 3) . The safety precautionary statements include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

Mecanismo De Acción

Target of Action

Methyl 2,5-dibromobenzoate is an aromatic ester

Mode of Action

Methyl 2,5-dibromobenzoate can be prepared from 2,5-dibromobenzoic acid via esterification with methanol . It undergoes Ni(0)-catalyzed polymerization to form soluble polyphenylenes . This suggests that the compound might interact with its targets by integrating into biochemical pathways and influencing their function.

Biochemical Pathways

The formation of soluble polyphenylenes suggests that it might be involved in polymerization processes .

Pharmacokinetics

It’s known that the bioavailability of a compound is influenced by its physicochemical properties, such as solubility and lipophilicity .

Result of Action

The formation of soluble polyphenylenes suggests that it might influence the structure and function of various biomolecules .

Propiedades

IUPAC Name |

methyl 2,5-dibromobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2O2/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBCUIRIGTNHLPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00339206 | |

| Record name | Methyl 2,5-dibromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00339206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57381-43-8 | |

| Record name | Methyl 2,5-dibromobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57381-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2,5-dibromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00339206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 2,5-dibromo-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.408 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the structural characteristics of Methyl 2,5-dibromobenzoate and its potential applications in material science?

A1: Methyl 2,5-dibromobenzoate is a brominated aromatic compound. While its molecular formula (C8H6Br2O2) and weight (289.94 g/mol) are well established, detailed spectroscopic data is limited. Interestingly, research indicates that Methyl 2,5-dibromobenzoate can be utilized as a monomer in the synthesis of polymers. For instance, it can be copolymerized with cyclopentadithiophene via palladium-catalyzed direct arylation []. This copolymer, after modification, demonstrates promise as a conducting binder for silicon nanoparticles in lithium-ion battery anodes [].

Q2: Are there any notable intermolecular interactions observed in the crystal structure of Methyl 2,5-dibromobenzoate?

A2: Research reveals that Methyl 2,5-dibromobenzoate sublimes at room temperature, necessitating low-temperature (100K) single crystal X-ray diffraction for structural determination []. Notably, the crystal structure analysis, performed on a twinned crystal, revealed the presence of intriguing halogen interactions []. While the exact nature of these interactions requires further investigation, this finding highlights the potential of Methyl 2,5-dibromobenzoate to engage in non-covalent bonding patterns relevant to crystal engineering and materials design.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-6-methyl-2,3-dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]indene](/img/structure/B1348693.png)

![3-Imidazo[1,2-a]pyridin-2-yl-phenylamine](/img/structure/B1348721.png)

![3-[(4-Methoxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B1348723.png)

![[(5-Nitro-1H-benzimidazol-2-yl)thio]acetic acid](/img/structure/B1348724.png)